1-(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide
描述
This compound features a 1,2,3-triazole core substituted at position 1 with a 4-phenylthiazol-2-yl group and at position 4 with a carbonyl-linked piperidine-4-carboxamide. The piperidine-carboxamide group introduces hydrogen-bonding capabilities and conformational flexibility, critical for interactions with biological targets.
Key pharmacological data from indicates antiproliferative activity against LOX IMVI melanoma cells, with a growth percentage (GP) of 44.78% . This positions the compound as a candidate for anticancer drug development.
属性
IUPAC Name |
1-[5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)triazole-4-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-12-16(18(27)24-9-7-14(8-10-24)17(20)26)22-23-25(12)19-21-15(11-28-19)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H2,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQIKAFSYWFMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 432.5 g/mol. The structure features a piperidine ring, a thiazole moiety, and a triazole component, which are known to exhibit various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N8OS |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1251635-66-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and thiazole moieties. For instance, similar triazole derivatives have shown significant antiproliferative effects against various cancer cell lines.
A study reported that compounds with triazole structures exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells. The best-performing compound demonstrated an IC50 of 1.1 µM against MCF-7 cells, outperforming standard chemotherapeutic agents such as doxorubicin and 5-fluorouracil .
The mechanism of action appears to involve inhibition of thymidylate synthase , which is crucial for DNA synthesis in rapidly dividing cells. The inhibition was significant with IC50 values ranging from 1.95 to 4.24 µM .
Antimicrobial Activity
The compound also exhibits antimicrobial properties . In vitro studies have shown effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus. Some derivatives demonstrated good inhibition rates comparable to established antibiotics .
Case Studies
- Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their biological activities. Among them, a derivative similar to the target compound showed promising results in both anticancer and antimicrobial assays .
- Molecular Docking Studies : Computational studies have supported the observed biological activities through molecular docking simulations, indicating strong binding affinities to target proteins involved in cancer proliferation and microbial resistance .
相似化合物的比较
Structural and Functional Group Variations
Triazole-Thiazole Derivatives
5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid :
- 5-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: Features a tetrahydrobenzo-thiazole ring, increasing hydrophobicity. Higher potency against LOX IMVI (GP = 62.25%) , suggesting that fused-ring systems improve activity in melanoma models.
Triazole-Thiadiazole and Nitrophenyl Derivatives
- 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Contains a methylthio-thiadiazole and thiophene group.
Piperidine-Linked Analogues
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole :
Pharmacological Activity Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
